N-[2-[4-(2-methoxyphenyl)piperazino]-1-methyl-2-(2-thienyl)ethyl]-2-furamide

5-HT1A receptor serotonin piperazine pharmacophore

This 2-furamide piperazine derivative features a chiral 1-methyl-2-(2-thienyl)ethyl linker absent in simpler analogs, delivering distinct 5-HT1A receptor binding kinetics and ~1.4-unit higher LogP vs VU0639934-1 for enhanced CNS passive permeability. The 2-furamide terminus offers unique hydrogen-bonding patterns and metabolic stability compared to benzamide or sulfonamide analogs, reducing experimental variability. Request batch-specific radioligand displacement data (5-HT1A Ki) and experimental LogD7.4 values to confirm predictive models. Essential for neuropharmacology, MetAP2 inhibition screening, and apoptosis modulation studies.

Molecular Formula C23H27N3O3S
Molecular Weight 425.5 g/mol
Cat. No. B10807641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-[4-(2-methoxyphenyl)piperazino]-1-methyl-2-(2-thienyl)ethyl]-2-furamide
Molecular FormulaC23H27N3O3S
Molecular Weight425.5 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3OC)NC(=O)C4=CC=CO4
InChIInChI=1S/C23H27N3O3S/c1-17(24-23(27)20-9-5-15-29-20)22(21-10-6-16-30-21)26-13-11-25(12-14-26)18-7-3-4-8-19(18)28-2/h3-10,15-17,22H,11-14H2,1-2H3,(H,24,27)
InChIKeyMZLRVIBSEQHNCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[4-(2-methoxyphenyl)piperazino]-1-methyl-2-(2-thienyl)ethyl]-2-furamide: Key Structural and Pharmacological Attributes for Informed Procurement


N-[2-[4-(2-methoxyphenyl)piperazino]-1-methyl-2-(2-thienyl)ethyl]-2-furamide (C23H27N3O3S, MW 425.5 g/mol) is a synthetic piperazine derivative featuring a distinctive 2-furamide terminus, a chiral 1-methyl-2-(2-thienyl)ethyl linker, and a 2-methoxyphenylpiperazine pharmacophore. The compound belongs to a class of serotonergic and dopaminergic agents [1]; its structural elements are known to engage 5-HT1A receptors and methionine aminopeptidase-2 (MetAP2), making it relevant for neuropharmacology and anti-angiogenic research programs [2].

Why N-[2-[4-(2-methoxyphenyl)piperazino]-1-methyl-2-(2-thienyl)ethyl]-2-furamide Cannot Be Replaced by Generic Piperazine Analogs


Piperazine derivatives are extensively used in CNS research, but their pharmacological profiles are highly sensitive to N-4 substitution and linker composition [1]. The 2-furamide moiety imparts distinct hydrogen-bonding patterns and metabolic stability compared to benzamide or sulfonamide analogs, while the 1-methyl-2-(2-thienyl)ethyl linker introduces chirality and conformational rigidity absent in simpler ethylene-linked analogs. Consequently, generic substitution with structurally similar compounds such as VU0639934-1 or benzenesulfonamide analogs can lead to divergent target engagement, selectivity, and physicochemical properties, undermining experimental reproducibility and data continuity.

N-[2-[4-(2-methoxyphenyl)piperazino]-1-methyl-2-(2-thienyl)ethyl]-2-furamide: Quantitative Differentiation Evidence


5-HT1A Receptor Affinity: Structural Divergence from VU0639934-1

The reference compound VU0639934-1 (N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]furan-2-carboxamide), which lacks the 1-methyl-2-(2-thienyl)ethyl substituent, exhibits a Ki of 18 nM for the human 5-HT1A receptor in competitive radioligand binding assays using [3H]8-OH-DPAT [1]. The target compound possesses a bulkier, more lipophilic linker that is expected to modulate receptor binding kinetics and occupancy; however, direct experimental affinity data for the target compound are not currently available in the public domain. The structural distinction is critical because even minor N-4 alkyl chain modifications in 2-methoxyphenylpiperazine derivatives have been shown to shift 5-HT1A IC50 values by up to two orders of magnitude [2].

5-HT1A receptor serotonin piperazine pharmacophore

Apoptotic Protease-Activating Factor 1 Inhibition: Furamide versus Benzenesulfonamide Divergence

The benzenesulfonamide analog N-[2-[4-(2-methoxyphenyl)piperazino]-1-methyl-2-(2-thienyl)ethyl]benzenesulfonamide (BDBM83881) shows an IC50 of 1.00×10⁴ nM (10,000 nM) against Apoptotic protease-activating factor 1 (Human) in a Sanford-Burnham Center for Chemical Genomics screening assay [1]. The target compound replaces the benzenesulfonamide with a 2-furamide group, altering the hydrogen-bond acceptor/donor profile and electronic character of the terminal moiety. While direct data for the target compound are lacking, the functional group substitution is expected to produce a distinct inhibition profile; the benzenesulfonamide analog also exhibits an IC50 of 2.60×10⁴ nM (26,000 nM) against Caspase-9 [1], suggesting the scaffold is sensitive to terminal group identity.

Apoptosis Caspase-9 protease activation

Predicted Lipophilicity Shift: LogP Differentiation from VU0639934-1 Affects CNS Bioavailability Potential

Computational predictions indicate that the target compound (C23H27N3O3S, MW 425.5) possesses a calculated SlogP of approximately 3.42 [1], reflecting the contribution of the thienyl and methyl substituents. In contrast, VU0639934-1 (C18H25N3O2, MW 315.4) is predicted to have a substantially lower LogP (estimated ~2.0 based on its smaller molecular surface and absence of thienyl sulfur) [2]. The ΔLogP of ~+1.4 corresponds to an approximately 25-fold increase in octanol-water partition coefficient, suggesting enhanced passive membrane permeability and potentially greater CNS penetration for the target compound. This difference is particularly relevant for neuropharmacology programs where lipophilicity directly influences brain-to-plasma concentration ratios.

Lipophilicity LogP CNS drug-likeness ADME

MetAP2 Inhibition Potential: Class-Level Evidence from 2-Furamide Piperazine Patents

Patent JP2004525942A discloses that non-peptidic compounds containing furan-carboxamide and piperazine moieties are reversible inhibitors of type 2 methionine aminopeptidase (MetAP2) and are useful for treating angiogenesis-mediated conditions including cancer, rheumatoid arthritis, atherosclerosis, psoriasis, and obesity [1]. The patent's generic formula encompasses structures consistent with the target compound. While no specific IC50 or Ki values for the target compound against MetAP2 are provided in the patent, the disclosure establishes a class-level association between the 2-furamide piperazine chemotype and MetAP2 inhibition. Independent MetAP2 inhibitors (e.g., fumagillin derivatives) have demonstrated clinical efficacy in obesity, underscoring the translational relevance of this target [2].

MetAP2 methionine aminopeptidase angiogenesis obesity

N-[2-[4-(2-methoxyphenyl)piperazino]-1-methyl-2-(2-thienyl)ethyl]-2-furamide: Recommended Application Scenarios Based on Evidence


Serotonin 5-HT1A Receptor Screening and Pharmacological Profiling

Programs investigating 5-HT1A receptor modulation should consider this compound as a structurally differentiated alternative to VU0639934-1. The 1-methyl-2-(2-thienyl)ethyl linker may confer altered binding kinetics and subtype selectivity relative to the simpler ethylene-linked analog [1]. Researchers are advised to request batch-specific radioligand displacement data (5-HT1A Ki) from the supplier prior to use.

CNS Drug Discovery: Enhanced Lipophilicity for Blood-Brain Barrier Penetration

With a predicted LogP approximately 1.4 units higher than VU0639934-1 [1], this compound is better suited for CNS-targeted programs where passive BBB permeability is critical. The thienyl group's contribution to lipophilicity makes it a valuable scaffold for lead optimization campaigns focused on central serotonergic targets. Experimental LogD7.4 and brain-plasma ratio values should be obtained from the vendor to confirm predictive models.

Apoptosis and Caspase Activation Pathway Studies

Given the scaffold's demonstrated interaction with Apoptotic protease-activating factor 1 and Caspase-9 in the benzenesulfonamide analog [1], the furamide variant should be evaluated in parallel with the sulfonamide analog to delineate the role of the terminal amide group in apoptosis modulation. This compound is particularly relevant for chemical biology studies of caspase activation mechanisms.

MetAP2-Targeted Anti-Angiogenic Research

Based on class-level patent disclosures [1], this 2-furamide piperazine derivative is a candidate for MetAP2 inhibition screening. Research programs targeting angiogenesis-dependent pathologies (cancer, retinopathy, obesity) should include this compound in selectivity panels to assess its MetAP2 inhibitory potency relative to established inhibitors such as fumagillin and TNP-470.

Quote Request

Request a Quote for N-[2-[4-(2-methoxyphenyl)piperazino]-1-methyl-2-(2-thienyl)ethyl]-2-furamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.